molecular formula C13H10FNO2 B14766273 5-Fluoro-2-(m-tolyl)isonicotinic acid

5-Fluoro-2-(m-tolyl)isonicotinic acid

Cat. No.: B14766273
M. Wt: 231.22 g/mol
InChI Key: KGJKXCCHMNDJBN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(m-tolyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the meta position of the tolyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(m-tolyl)isonicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(m-tolyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Fluoro-2-(m-tolyl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies investigating the biological activity of fluorinated aromatic compounds.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(m-tolyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atom and the isonicotinic acid core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(m-tolyl)isonicotinic acid is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. These features differentiate it from other isonicotinic acid derivatives and contribute to its specific applications in research and industry.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

5-fluoro-2-(3-methylphenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c1-8-3-2-4-9(5-8)12-6-10(13(16)17)11(14)7-15-12/h2-7H,1H3,(H,16,17)

InChI Key

KGJKXCCHMNDJBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C(=C2)C(=O)O)F

Origin of Product

United States

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